molecular formula C21H18N2O3 B5181743 N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide

N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide

Cat. No. B5181743
M. Wt: 346.4 g/mol
InChI Key: MEZWGLXHDYTQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to an antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide blocks this signaling pathway and induces apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancy cells. This leads to inhibition of cell proliferation and induction of apoptosis. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In preclinical studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has demonstrated efficacy in various B-cell malignancy models, including CLL, MCL, and DLBCL.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its selectivity for BTK and its ability to induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, which could be beneficial in combination therapy. The limitations of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its specificity for B-cell malignancy cells, which may limit its use in other cancer types. Additionally, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has not been extensively studied in non-clinical toxicology studies, which could limit its potential for clinical development.

Future Directions

There are several potential future directions for the development of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide. One direction is to evaluate the efficacy of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in combination with other anti-cancer agents in clinical trials. Another direction is to explore the use of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in other cancer types that may be driven by BTK signaling. Additionally, further preclinical studies could be conducted to better understand the mechanism of action of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide and its potential for clinical development.

Synthesis Methods

The synthesis method for N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key intermediate is 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenylboronic acid, which is then coupled with 2-furanylboronic acid to yield the final product. The synthesis method has been optimized for large-scale production and has been reported in the literature.

Scientific Research Applications

N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(19-11-5-13-26-19)22-17-9-3-7-16(14-17)21(25)23-12-4-8-15-6-1-2-10-18(15)23/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZWGLXHDYTQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide

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